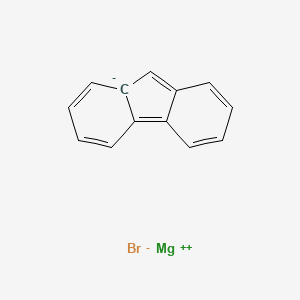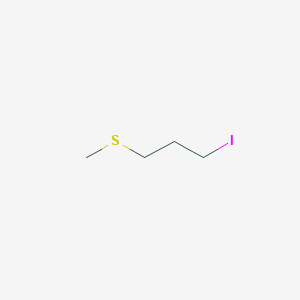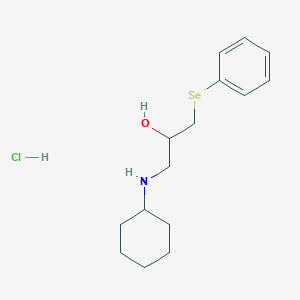
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group, a phenylselanyl group, and a propanol backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexylamine with a suitable phenylselanyl precursor under controlled conditions. One common method involves the use of a Cu-catalyzed Ugi reaction, where aromatic aldehydes, anilines, acids, and isocyanides are condensed to form bis-amides in methanol at room temperature . This method employs simple reaction conditions, including CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia using cyclohexanol . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylselanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, phenylselanyl derivatives, and other organic compounds with modified functional groups.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of various organic intermediates and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino alcohols and phenylselanyl derivatives, such as:
- Cyclohexylamine
- Phenylselanyl alcohol
- 3-(Cyclohexylamino)propanesulfonic acid
Uniqueness
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is unique due to its combination of cyclohexylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
92953-04-3 |
|---|---|
Fórmula molecular |
C15H24ClNOSe |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
1-(cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NOSe.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H |
Clave InChI |
YKOBUQKPSVUVFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC(C[Se]C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


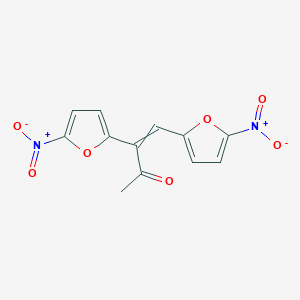

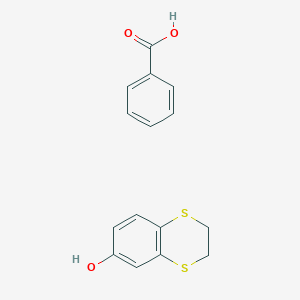
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
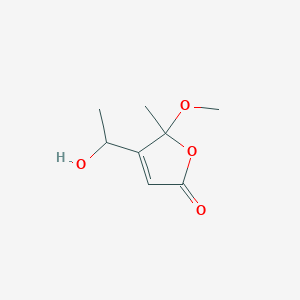
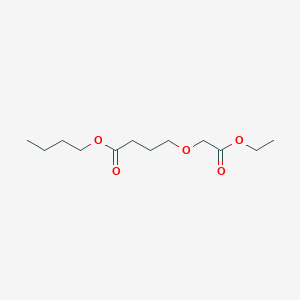
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
